molecular formula C18H18BrNO5S B13157312 (3S)-2-(5-Bromo-2-ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

(3S)-2-(5-Bromo-2-ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B13157312
M. Wt: 440.3 g/mol
InChI Key: CVECLUBBOMGDHX-HNNXBMFYSA-N
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Description

(3S)-2-(5-Bromo-2-ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a brominated aromatic ring, an ethoxy group, and a sulfonyl group attached to a tetrahydroisoquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-2-(5-Bromo-2-ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Bromination: Introduction of the bromine atom to the aromatic ring.

    Ethoxylation: Addition of the ethoxy group.

    Sulfonylation: Attachment of the sulfonyl group.

    Formation of the tetrahydroisoquinoline core: This step often involves cyclization reactions under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3S)-2-(5-Bromo-2-ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

(3S)-2-(5-Bromo-2-ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3S)-2-(5-Bromo-2-ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction Pathways: Affecting intracellular signaling pathways to exert its effects.

Properties

Molecular Formula

C18H18BrNO5S

Molecular Weight

440.3 g/mol

IUPAC Name

(3S)-2-(5-bromo-2-ethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C18H18BrNO5S/c1-2-25-16-8-7-14(19)10-17(16)26(23,24)20-11-13-6-4-3-5-12(13)9-15(20)18(21)22/h3-8,10,15H,2,9,11H2,1H3,(H,21,22)/t15-/m0/s1

InChI Key

CVECLUBBOMGDHX-HNNXBMFYSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)O

Origin of Product

United States

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